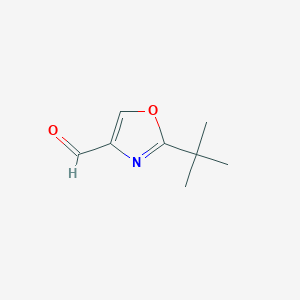
2-(tert-Butyl)oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by selective oxidation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for 2-tert-Butyl-oxazole-4-carbaldehyde may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and automated control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-tert-Butyl-oxazole-4-carboxylic acid.
Reduction: 2-tert-Butyl-oxazole-4-methanol.
Substitution: 5-bromo-2-tert-Butyl-oxazole-4-carbaldehyde.
Scientific Research Applications
2-tert-Butyl-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-oxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The oxazole ring may also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methyl-oxazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-tert-Butyl-4-chloro-oxazole: Contains a chlorine atom instead of an aldehyde group, leading to different reactivity and applications.
2-tert-Butyl-4-nitro-oxazole: Features a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-tert-Butyl-oxazole-4-carbaldehyde is unique due to the presence of both the tert-butyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-tert-butyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 |
InChI Key |
SXYHWTSBNMUSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


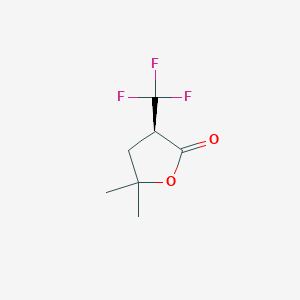
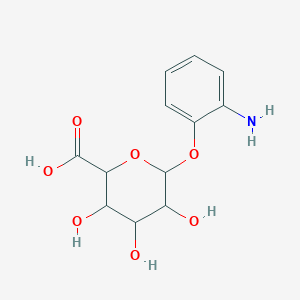
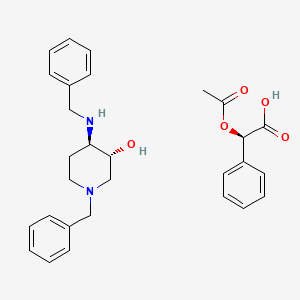



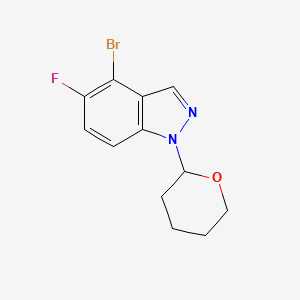

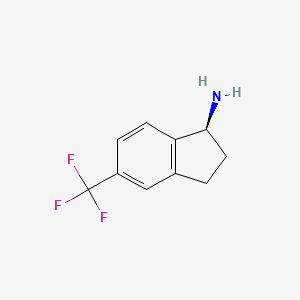
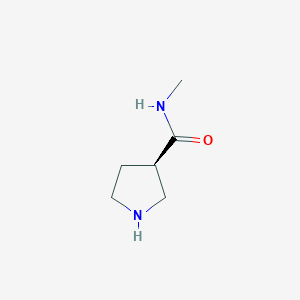
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)
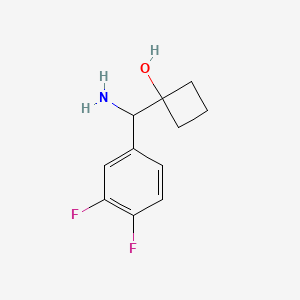
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
![Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-4-carboxylate](/img/structure/B13903872.png)
